![molecular formula C44H82O21S B13818737 Octadecylthioethyl 4-O-(4-O[6-O-A-D-glucopyranosyl-A-D-glucopyranosyl]-A-D-glucopyranosyl)-B-D-glucopyranoside](/img/structure/B13818737.png)
Octadecylthioethyl 4-O-(4-O[6-O-A-D-glucopyranosyl-A-D-glucopyranosyl]-A-D-glucopyranosyl)-B-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecylthioethyl 4-O-(4-O[6-O-α-D-glucopyranosyl-α-D-glucopyranosyl]-α-D-glucopyranosyl)-β-D-glucopyranoside: is a complex carbohydrate derivative It is characterized by its long octadecylthioethyl chain attached to a glucopyranoside moiety, which is further linked to multiple glucopyranosyl units
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octadecylthioethyl 4-O-(4-O[6-O-α-D-glucopyranosyl-α-D-glucopyranosyl]-α-D-glucopyranosyl)-β-D-glucopyranoside involves multiple steps, including glycosylation reactions. The process typically starts with the protection of hydroxyl groups on the glucose units to prevent unwanted side reactions. The octadecylthioethyl group is then introduced through a thiol-ene reaction, followed by deprotection steps to yield the final product. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation processes using automated reactors. The use of enzymes, such as glycosidases, can enhance the efficiency and selectivity of the glycosylation steps. Additionally, purification techniques like chromatography are employed to isolate the desired product from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the glucopyranosyl units.
Reduction: Reduction reactions can target the thioether linkage, converting it to a simpler sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced thioether compounds, and substituted glucopyranosides with various functional groups.
Aplicaciones Científicas De Investigación
Octadecylthioethyl 4-O-(4-O[6-O-α-D-glucopyranosyl-α-D-glucopyranosyl]-α-D-glucopyranosyl)-β-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: Investigated for its potential role in cell signaling and carbohydrate-protein interactions.
Medicine: Explored for its potential as a drug delivery agent due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers in cosmetic and pharmaceutical products.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with biological membranes and proteins. The long octadecyl chain allows it to insert into lipid bilayers, potentially altering membrane fluidity and permeability. The glucopyranosyl units can interact with specific carbohydrate-binding proteins, influencing cellular processes such as signaling and adhesion.
Comparación Con Compuestos Similares
Similar Compounds
- Octadecylthioethyl 4-O-α-D-galactopyranosyl-β-D-galactopyranoside
- Octadecylthioethyl 4-O-(4-O[6-O-α-D-glucopyranosyl-α-D-glucopyranosyl]-α-D-glucopyranosyl)-β-D-glucopyranoside
Uniqueness
Compared to similar compounds, Octadecylthioethyl 4-O-(4-O[6-O-α-D-glucopyranosyl-α-D-glucopyranosyl]-α-D-glucopyranosyl)-β-D-glucopyranoside stands out due to its specific arrangement of glucopyranosyl units and the presence of the octadecylthioethyl group. This unique structure imparts distinct physicochemical properties, making it suitable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C44H82O21S |
|---|---|
Peso molecular |
979.2 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C44H82O21S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-66-20-18-58-41-37(56)33(52)39(26(22-46)61-41)65-44-38(57)34(53)40(27(23-47)62-44)64-43-36(55)32(51)30(49)28(63-43)24-59-42-35(54)31(50)29(48)25(21-45)60-42/h25-57H,2-24H2,1H3/t25-,26-,27-,28-,29-,30-,31+,32+,33-,34-,35-,36-,37-,38-,39-,40-,41-,42+,43-,44-/m1/s1 |
Clave InChI |
LCVLXPYSKDKYEK-ZSVUZHBWSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCSCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O)O)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCSCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


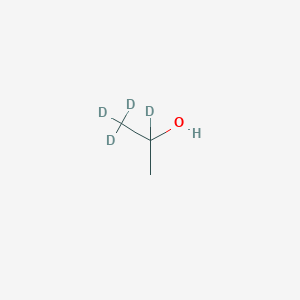
![(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide](/img/structure/B13818668.png)
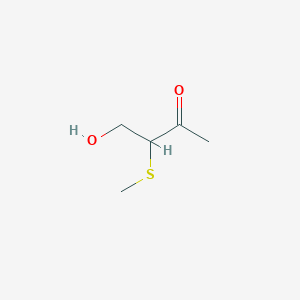
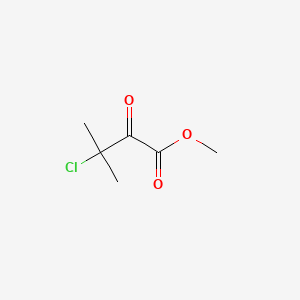

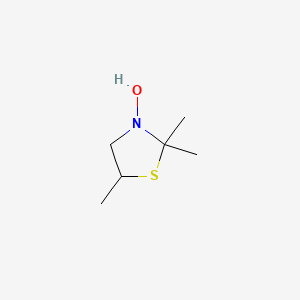
![methyl (2E,3Z,5E)-6-[4,4-dimethyl-3-(3-methylbut-2-enoxy)-2,3-dihydro-1,5-benzodioxepin-7-yl]-2-(methoxymethylidene)-3-methylhexa-3,5-dienoate](/img/structure/B13818713.png)

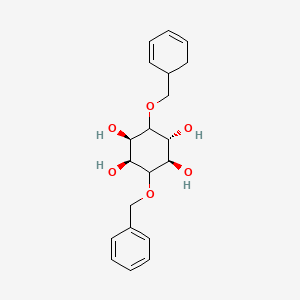
![2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL]ethenyl]-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B13818733.png)
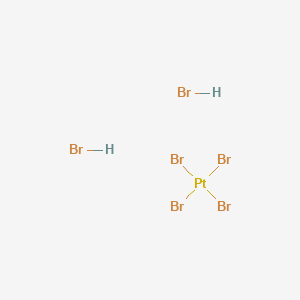

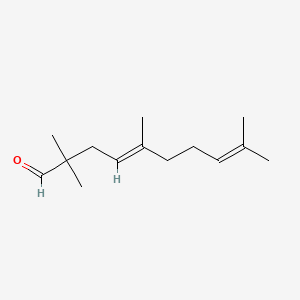
![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13818770.png)
